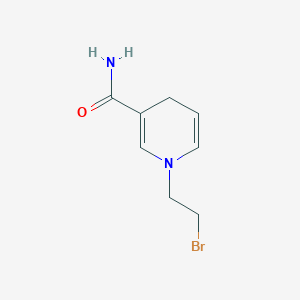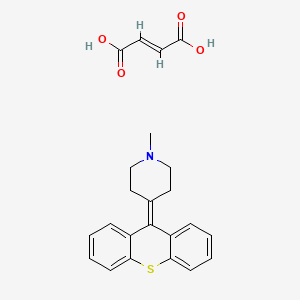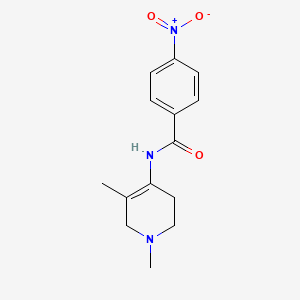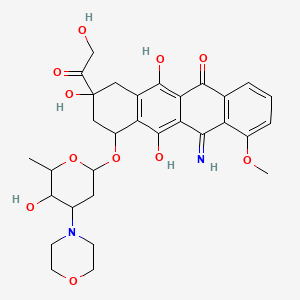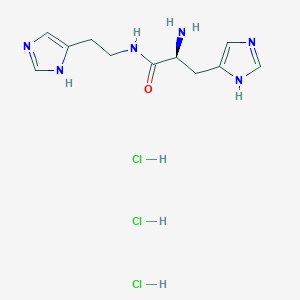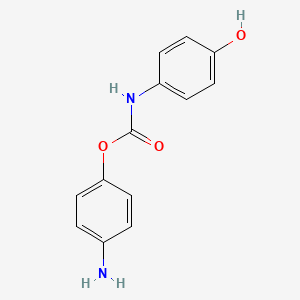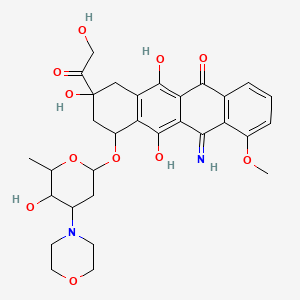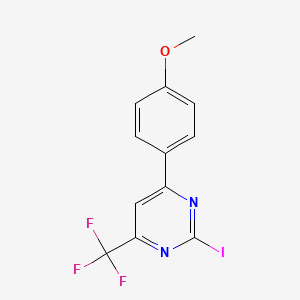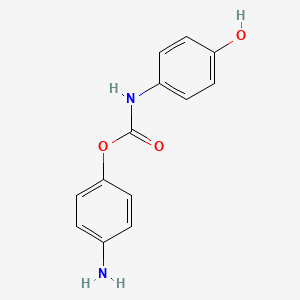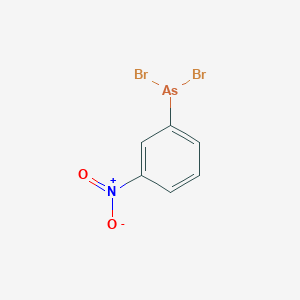
Dibromo-(3-nitrophenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 400118 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
NSC 400118, like many organic compounds, can undergo various types of chemical reactions. These reactions include:
Oxidation: NSC 400118 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions depend on the specific functional groups present in the compound.
Reduction: Reduction reactions of NSC 400118 can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of alcohols or amines, depending on the starting material.
Substitution: NSC 400118 can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.
Aplicaciones Científicas De Investigación
NSC 400118 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 400118 is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, NSC 400118 is used to study cellular processes and molecular interactions. It may serve as a probe or marker in biochemical assays.
Medicine: NSC 400118 has potential applications in medicine, particularly in drug discovery and development. It may be investigated for its therapeutic effects and interactions with biological targets.
Industry: In industrial applications, NSC 400118 can be used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties may enhance the performance and efficiency of industrial processes.
Mecanismo De Acción
For example, NSC 400118 may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological activity and potential therapeutic applications.
Comparación Con Compuestos Similares
NSC 400118 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: This compound is known for its anticancer properties and is used in cancer research.
NSC 725776 (Indimitecan): Another compound with anticancer activity, Indimitecan is being investigated for its potential in cancer therapy.
NSC 724998 (Indotecan): Indotecan is also studied for its anticancer effects and has shown promise in preclinical studies.
Compared to these compounds, NSC 400118 may have distinct chemical properties, biological activities, and potential applications. Its uniqueness lies in its specific chemical structure and the resulting interactions with molecular targets.
Conclusion
NSC 400118 is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its properties and potential uses. Further research is needed to fully elucidate its mechanism of action and explore its applications in greater detail.
Propiedades
Número CAS |
7404-64-0 |
|---|---|
Fórmula molecular |
C6H4AsBr2NO2 |
Peso molecular |
356.83 g/mol |
Nombre IUPAC |
dibromo-(3-nitrophenyl)arsane |
InChI |
InChI=1S/C6H4AsBr2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H |
Clave InChI |
PWSSBRRMSIOJOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[As](Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


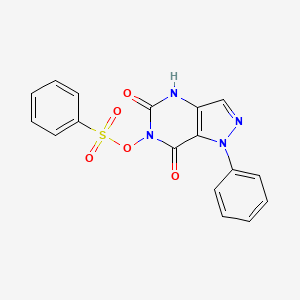
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
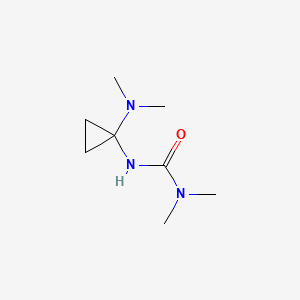
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
